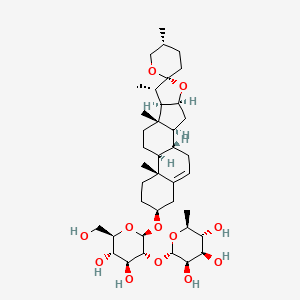

Ophiopogonin C

Beschreibung

Eigenschaften

IUPAC Name |

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-34(32(44)30(42)27(16-40)49-36)50-35-33(45)31(43)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXIQHTUNGFJIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H62O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ophiopogonin C' | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19057-67-1 | |

| Record name | Ophiopogonin C' | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

238 - 240 °C | |

| Record name | Ophiopogonin C' | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ophiopogonin C literature review of pharmacological effects

An In-depth Technical Guide on the Pharmacological Effects of Ophiopogonin C

Introduction

This compound is a rare, naturally occurring C29 steroidal glycoside isolated from the tubers of Ophiopogon japonicus[1], a plant widely used in traditional Chinese medicine.[2] This document provides a comprehensive review of the current scientific literature on the pharmacological effects of this compound, with a focus on its anti-cancer, anti-fibrotic, and anti-inflammatory properties. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visualizations of key biological pathways.

Pharmacological Effects

Research has highlighted several key therapeutic areas where this compound shows potential. These include oncology, and the treatment of radiation-induced tissue injury.

Anti-Cancer Activity

This compound has demonstrated cytotoxic effects against human tumor cell lines. In vitro studies have established its ability to inhibit the proliferation of cancer cells, suggesting its potential as a therapeutic agent in oncology.

Quantitative Data: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| MG-63 | Osteosarcoma | 19.76 | [1] |

| SNU387 | Hepatocellular Carcinoma | 15.51 | [1] |

Experimental Protocol: In Vitro Cytotoxicity Assay

The cytotoxic activity of this compound was determined using a standard cell viability assay.

-

Cell Lines: Human osteosarcoma (MG-63) and human hepatocellular carcinoma (SNU387) cells were used.

-

Treatment: Cells were cultured and exposed to varying concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Assay: A cell proliferation assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, was performed. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Data Analysis: The concentration of this compound that inhibits cell growth by 50% (IC50) was calculated from the dose-response curve.

Anti-Fibrotic and Anti-Inflammatory Activity

This compound has been investigated for its protective effects against radiation-induced pulmonary fibrosis, a serious complication of thoracic radiotherapy.[2] The compound ameliorates fibrosis by reducing inflammation, oxidative stress, and collagen deposition.

Experimental Protocol: Murine Model of Radiation-Induced Pulmonary Fibrosis

A study utilized a well-established animal model to investigate the efficacy of this compound.

-

Animal Model: C57BL/6 mice were used for the study.

-

Induction of Fibrosis: A single dose of 12-Gy whole thoracic radiation was administered to the mice to induce lung injury and subsequent fibrosis.

-

Experimental Groups: The mice were randomly divided into several groups: a control group, a radiation-only group, and radiation groups treated with this compound, dexamethasone (B1670325) (a standard steroid therapy), or a combination of dexamethasone and cephalexin.

-

Treatment Regimen: this compound was administered daily via gavage for four weeks.

-

Outcome Measures: The study assessed several endpoints, including:

-

Mortality rates.

-

Lung histology to evaluate the degree of inflammation and fibrosis (using the Ashcroft scoring system).

-

Collagen deposition, measured by the hydroxyproline (B1673980) (Hyp) content in lung tissue.

-

Levels of the pro-fibrotic cytokine Transforming Growth Factor-β1 (TGF-β1).

-

Activity of antioxidant enzymes, specifically Superoxide Dismutase (SOD).

-

Quantitative Data: Effects of this compound on Pulmonary Fibrosis Markers

| Parameter | Radiation-Only Group | This compound Group | P-value | Reference |

| Inflammation Score | 9.58 ± 0.58 | 7.17 ± 0.52 | < 0.001 | |

| Hydroxyproline (Hyp) Content (μg/ml) | 1.29 ± 0.1 | 0.98 ± 0.14 | 0.082 |

The study found that this compound treatment significantly reduced the mortality rate in irradiated mice and decreased the accumulation of inflammatory cells and fibroblasts. It also inhibited collagen deposition and increased the activity of the antioxidant enzyme SOD.

Signaling Pathway: Anti-Fibrotic Mechanism of this compound

The protective effects of this compound against radiation-induced pulmonary fibrosis are mediated through a multi-target mechanism. Radiation exposure leads to oxidative stress and the release of pro-inflammatory and pro-fibrotic cytokines. This compound counteracts these effects.

While the precise signaling pathway for this compound's anti-inflammatory action is not fully elucidated, related saponins (B1172615) from Ophiopogon japonicus, such as Ophiopogonin D, have been shown to exert anti-inflammatory effects by suppressing the NF-κB signaling pathway. This pathway is a key regulator of inflammation, controlling the expression of pro-inflammatory cytokines like IL-6 and TNF-α. It is plausible that this compound shares a similar mechanism.

References

Ophiopogonin C': A Comprehensive Technical Guide to its Structural Elucidation and Spectroscopic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonin C', a steroidal saponin (B1150181) isolated from the tubers of Ophiopogon japonicus, has garnered attention within the scientific community for its potential pharmacological activities. As a derivative of diosgenin (B1670711), a well-known precursor in the synthesis of steroidal drugs, this compound' is of significant interest for further investigation and development. This technical guide provides a detailed overview of the structural elucidation of this compound' and a summary of its available spectroscopic data. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and related fields.

Structural Elucidation

The structural elucidation of this compound' has been accomplished through a combination of chemical and spectroscopic methods. The core structure is the spirostanol (B12661974) aglycone, diosgenin, which is glycosidically linked to a disaccharide chain.

The definitive structure of this compound' has been identified as diosgenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside . This was determined through extensive analysis of its spectroscopic data, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and by comparison with known compounds.

It is important to note a point of potential ambiguity in nomenclature found in the literature. While this compound' is identified as the diosgenin glycoside described above, some earlier texts may refer to "this compound" as a distinct entity, specifically as mono-O-acetylophiopogonin D. For the purposes of this guide, the focus remains on the more extensively characterized this compound'.

Spectroscopic Data

The spectroscopic data are fundamental to the structural confirmation of this compound'. The following sections summarize the key findings from mass spectrometry and NMR spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) has been instrumental in determining the molecular formula and fragmentation pattern of this compound'.

| Parameter | Value | Reference |

| Molecular Formula | C₃₉H₆₂O₁₂ | [1] |

| [M-H]⁻ Ion (m/z) | 721.4157 | [1] |

| Key Fragment Ion (m/z) | 575 | [1] |

| Interpretation of Fragmentation | The product ion at m/z 575 corresponds to the loss of a rhamnose moiety from the precursor ion, a characteristic fragmentation pattern for this type of glycoside.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While numerous publications reference the use of ¹H and ¹³C NMR spectroscopy in the structural elucidation of this compound', a complete and publicly available tabular dataset of its NMR assignments remains elusive in the reviewed literature. The data for the aglycone, diosgenin, is well-established and serves as a crucial reference for the assignment of the steroidal portion of the molecule.

Note: The following tables for ¹H and ¹³C NMR data are currently incomplete due to the lack of a comprehensive, published dataset specifically for this compound'. The data for the diosgenin moiety can be inferred from established literature on diosgenin itself.

Table 1: ¹H NMR Spectroscopic Data (Data not fully available in searched literature)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aglycone (Diosgenin Moiety) | |||

| ... | ... | ... | ... |

| Sugar Moiety (Rhamnose) | |||

| ... | ... | ... | ... |

| Sugar Moiety (Glucose) | |||

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data (Data not fully available in searched literature)

| Carbon | Chemical Shift (δ, ppm) |

| Aglycone (Diosgenin Moiety) | |

| ... | ... |

| Sugar Moiety (Rhamnose) | |

| ... | ... |

| Sugar Moiety (Glucose) | |

| ... | ... |

Experimental Protocols

Detailed experimental protocols for the isolation and purification of this compound' are often described in general terms in the literature. A typical workflow involves the extraction of the dried and powdered tubers of Ophiopogon japonicus followed by chromatographic separation.

General Isolation Procedure

-

Extraction: The plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity to remove non-polar constituents.

-

Column Chromatography: The resulting fraction is repeatedly purified using column chromatography techniques. Common stationary phases include silica (B1680970) gel and octadecylsilyl (ODS) silica gel, with gradient elution using solvent systems such as chloroform-methanol or methanol-water.

-

Final Purification: Final purification is often achieved through preparative high-performance liquid chromatography (HPLC) to yield pure this compound'.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent, typically deuterated methanol (CD₃OD) or pyridine-d₅. 2D NMR experiments such as COSY, HSQC, and HMBC are employed for the complete assignment of proton and carbon signals.

-

Mass Spectrometry: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Visualization of the Structural Elucidation Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound'.

References

Ophiopogonin C and its Derivatives: A Technical Guide to Their Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonin C, a C29 steroidal glycoside isolated from the tubers of Ophiopogon japonicus, and its derivatives represent a class of natural products with a broad spectrum of biological activities.[1] These compounds have garnered significant interest in the scientific community for their potential therapeutic applications in various diseases, including cancer, inflammation, cardiovascular disorders, and neurodegenerative conditions. This technical guide provides an in-depth overview of the biological functions of this compound and its key derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Biological Functions and Quantitative Data

The biological activities of this compound and its derivatives are diverse, with Ophiopogonin D, D', and B being the most extensively studied. Their effects are often dose-dependent, and their potency varies across different cell types and experimental models.

Anticancer Activity

This compound and its derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxic Activity of this compound and Its Derivatives

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| This compound | MG-63 | Human Osteosarcoma | 19.76 µM | [1] |

| This compound | SNU387 | Human Hepatocellular Carcinoma | 15.51 µM | [1] |

| Ophiopogonin D' | PC3 | Human Prostate Cancer | 6.25 µM | [2] |

| Ophiopogonin B | A549 | Non-small Cell Lung Carcinoma | 14.22 ± 1.94 µM | [3] |

| Ophiopogonin B | NCI-H1299 | Non-small Cell Lung Carcinoma | 12.14 ± 2.01 µM | |

| Ophiopogonin B | NCI-H460 | Non-small Cell Lung Carcinoma | 6.11 ± 1.83 µM | |

| Sprengerinin C | NCI-H460 | Human Large Cell Lung Carcinoma | 2.1 ± 0.8 µM |

Anti-inflammatory Activity

Ophiopogonin D has been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Table 2: Anti-inflammatory Activity of Ophiopogonin Derivatives

| Compound | Assay | Cell/Animal Model | Effect | Quantitative Data | Reference |

| Ophiopogonin D | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | IC50: 66.4 ± 3.5 µg/mL | |

| Ophiopogonin D | Pro-inflammatory Cytokines | LPS-stimulated RAW 264.7 macrophages | Inhibition of IL-1β and IL-6 production | - | |

| Ophiopogonin D | Colitis | DSS-induced mouse model | Ameliorates colitis by inhibiting NF-κB signaling | - | |

| This compound | Pulmonary Fibrosis | Radiation-induced in C57BL/6 mice | Reduced inflammation score | Lower inflammation score (7.17 ± 0.52) vs. control (9.58 ± 0.58) | |

| This compound | Pulmonary Fibrosis | Radiation-induced in C57BL/6 mice | Reduced serum TGF-β1 | Lower TGF-β1 (1.76 ± 0.13 ng/ml) vs. control (2.15 ± 0.13 ng/ml) |

Cardiovascular Protective Effects

Ophiopogonin D has emerged as a promising agent for cardiovascular protection, demonstrating beneficial effects in models of myocardial ischemia-reperfusion injury and doxorubicin-induced cardiotoxicity.

Table 3: Cardiovascular Protective Effects of Ophiopogonin D

| Effect | Model | Key Findings | Reference |

| Cardioprotection | Rat model of myocardial ischemia-reperfusion injury | Reduced infarct size, improved cardiac function, upregulated CYP2J3/EETs | |

| Attenuation of Cardiomyocyte Injury | Doxorubicin-induced cardiomyocyte injury model | Suppressed endoplasmic reticulum stress and mitochondrial damage | |

| Endothelial Protection | Angiotensin II-induced human umbilical vein endothelial cells (HUVECs) | Activated CYP2J2-PPARα pathway, reduced pro-inflammatory cytokines |

Neuroprotective Effects

While research is still emerging, preliminary studies suggest that Ophiopogonin derivatives may offer neuroprotective benefits. The evaluation of these effects often involves in vitro models of neuronal damage and in vivo models of neurodegenerative diseases.

Signaling Pathways Modulated by Ophiopogonin D

Ophiopogonin D exerts its diverse biological effects by modulating multiple intracellular signaling pathways that are critical in the pathogenesis of various diseases.

Inhibition of STAT3 Signaling Pathway in Cancer

Ophiopogonin D has been shown to abrogate the STAT3 signaling cascade in non-small cell lung carcinoma (NSCLC) cells. This inhibition is a key mechanism behind its anti-cancer activity.

Modulation of NF-κB and PI3K/AKT Signaling Pathways

Ophiopogonin D has also been reported to suppress the NF-κB and PI3K/AKT pathways, which are crucial in inflammation and cancer progression.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activities of this compound and its derivatives.

Cell Viability Assay (CCK-8 Assay)

This protocol is used to assess the effect of Ophiopogonin derivatives on cancer cell viability.

Materials:

-

Cancer cell line (e.g., PC3)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Ophiopogonin derivative stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Prepare serial dilutions of the Ophiopogonin derivative in complete culture medium.

-

Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by Ophiopogonin derivatives.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with the Ophiopogonin derivative for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Nitric Oxide (NO) Assay (Griess Reagent)

This colorimetric assay measures the production of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants to assess anti-inflammatory activity.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Ophiopogonin derivative

-

Griess Reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate overnight.

-

Pre-treat the cells with various concentrations of the Ophiopogonin derivative for 2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess Reagent to the supernatant and incubate for 10-30 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis for STAT3 Signaling

This protocol details the detection of total and phosphorylated STAT3 to investigate the inhibitory effect of Ophiopogonin D on this pathway.

Materials:

-

Treated and untreated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-p-STAT3 (Tyr705), anti-STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH).

Conclusion

This compound and its derivatives, particularly Ophiopogonin D, exhibit a remarkable range of biological activities with significant therapeutic potential. Their ability to modulate key signaling pathways involved in cancer, inflammation, and cardiovascular disease makes them attractive candidates for further drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working to unlock the full therapeutic potential of these promising natural products. Further investigation into the synthesis of novel derivatives and a deeper understanding of their structure-activity relationships will be crucial in advancing these compounds from the laboratory to the clinic.

References

- 1. benchchem.com [benchchem.com]

- 2. Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ophiopogonin B inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

Ophiopogonin C: An In-Depth Technical Guide to In Vitro Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonin C is a steroidal glycoside isolated from the tubers of Ophiopogon japonicus. While research into its specific molecular mechanisms is ongoing, preliminary in vitro studies have demonstrated its cytotoxic effects against certain human tumor cell lines. This technical guide provides a summary of the currently available data on this compound, including its observed cytotoxic activity. Due to the limited research specifically on this compound's signaling pathways, this document also provides a comparative overview of the well-documented signaling pathways of its structural analogs, Ophiopogonin B and Ophiopogonin D, to offer a broader context for potential mechanisms of action.

Quantitative Data Summary

Currently, the publicly available quantitative data for this compound is limited to its cytotoxic activity against two human tumor cell lines.

Table 1: Cytotoxic Activity of this compound [1]

| Cell Line | Cancer Type | IC50 (µM) |

| MG-63 | Osteosarcoma | 19.76 |

| SNU387 | Hepatocellular carcinoma | 15.51 |

Experimental Protocols

Detailed experimental protocols for the in vitro studies on this compound are not extensively published. However, based on standard methodologies for assessing cytotoxicity, the following protocol can be inferred for the determination of IC50 values.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Human tumor cell lines (MG-63 and SNU387) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

This compound Signaling Pathways: Current Landscape

As of the latest available research, the specific signaling pathways modulated by this compound in vitro have not been elucidated. The observed cytotoxic activity in MG-63 and SNU387 cell lines suggests potential interference with pathways crucial for cell survival and proliferation. Further research is required to identify the precise molecular targets and signaling cascades affected by this compound.

Comparative Analysis: Signaling Pathways of Ophiopogonin B and D

To provide a framework for potential mechanisms of action for this compound, this section details the known in vitro signaling pathways of the closely related compounds, Ophiopogonin B and Ophiopogonin D. It is crucial to note that while these compounds share a similar steroidal saponin (B1150181) core structure, their individual effects on cellular signaling can differ.

Ophiopogonin B (OP-B)

Ophiopogonin B has been shown to induce apoptosis and autophagy in various cancer cell lines through the modulation of several key signaling pathways.

-

Hippo Signaling Pathway: In nasopharyngeal carcinoma cells, OP-B has been observed to induce reactive oxygen species (ROS)-dependent apoptosis by regulating the Hippo signaling pathway. This involves the modulation of key pathway proteins such as YAP and its upstream regulators.

Caption: Ophiopogonin B induces apoptosis via the ROS-mediated Hippo pathway.

Ophiopogonin D (OP-D)

Ophiopogonin D has been more extensively studied and is known to impact multiple signaling pathways involved in cancer cell proliferation, survival, and inflammation.

-

STAT3 Signaling Pathway: In non-small cell lung carcinoma (NSCLC) cells, Ophiopogonin D has been shown to abrogate the STAT3 signaling cascade. It inhibits the phosphorylation of STAT3, leading to the suppression of downstream target genes involved in cell survival and proliferation, ultimately inducing apoptosis.

Caption: Ophiopogonin D inhibits the STAT3 signaling pathway.

-

NF-κB Signaling Pathway: Ophiopogonin D has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can suppress the nuclear translocation of NF-κB p65, thereby reducing the expression of pro-inflammatory cytokines.

Caption: Ophiopogonin D inhibits the NF-κB signaling pathway.

-

PI3K/AKT Signaling Pathway: In some cancer models, Ophiopogonin D has been found to suppress the PI3K/AKT signaling pathway, a critical regulator of cell survival, growth, and proliferation. Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis.

Caption: Ophiopogonin D inhibits the PI3K/AKT signaling pathway.

Conclusion and Future Directions

The currently available data on this compound highlight its potential as a cytotoxic agent against specific cancer cell lines. However, a significant knowledge gap exists regarding its molecular mechanisms of action. To fully understand its therapeutic potential, future in vitro research should focus on:

-

Target Identification: Identifying the direct molecular targets of this compound.

-

Pathway Elucidation: Comprehensive studies to delineate the specific signaling pathways modulated by this compound in responsive cancer cells. This could include investigating its effects on key pathways commonly dysregulated in cancer, such as those involving apoptosis, cell cycle regulation, and survival.

-

Comparative Studies: Direct comparative studies of this compound with its analogs, Ophiopogonin B and D, to understand the structure-activity relationships and the nuances of their effects on signaling pathways.

This technical guide serves as a summary of the current understanding of this compound's in vitro activities and provides a foundation for future research into its signaling pathways. The provided information on related ophiopogonins offers valuable context for designing these future investigations.

References

Ophiopogonin C pharmacokinetics and metabolism studies

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Ophiopogonin C

Introduction

This compound is a steroidal saponin (B1150181) isolated from the tubers of Ophiopogon japonicus. While research has highlighted its potential therapeutic activities, including anti-inflammatory and anti-cancer effects, comprehensive studies on its pharmacokinetics and metabolism are notably scarce. This guide provides a detailed overview of the current understanding of the pharmacokinetics and metabolism of ophiopogonins, with a necessary focus on the closely related and more extensively studied compound, Ophiopogonin D, as a surrogate for this compound. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available data, detailed experimental protocols, and visual representations of key processes to facilitate further research and development.

Pharmacokinetic Profile of Ophiopogonins

Quantitative Pharmacokinetic Data (Ophiopogonin D)

The following table summarizes the key pharmacokinetic parameters of Ophiopogonin D in rats following intravenous administration. It is crucial to note that these values are for Ophiopogonin D and should be considered as an estimation for this compound with appropriate scientific caution.

| Parameter | Value (Mean ± SD) | Animal Model | Dosage | Reference |

| Clearance (Cl) | 0.024 ± 0.010 L/min/kg | Sprague-Dawley Rats | 77.0 µg/kg (i.v.) | [1] |

| Terminal Half-life (t½) | 17.29 ± 1.70 min | Sprague-Dawley Rats | 77.0 µg/kg (i.v.) | [1] |

| Model Fit | Two-compartment model | Sprague-Dawley Rats | 77.0 µg/kg (i.v.) | [1] |

A study on a commercial injection containing Ophiopogonin D revealed a significantly lower clearance (0.007 ± 0.002 L/min/kg), suggesting potential interactions with other components in the formulation that may inhibit its clearance[1].

Metabolism of Ophiopogonins

The metabolism of saponins (B1172615), including ophiopogonins, is heavily influenced by the gut microbiota. Due to their large molecular weight and hydrophilicity, saponins are generally poorly absorbed in their intact form[2]. The primary metabolic pathway involves the stepwise hydrolysis of the sugar moieties by microbial glycosidases, leading to the formation of aglycones and various intermediate metabolites.

Role of Gut Microbiota

In vitro studies have demonstrated that human gut microbiota can metabolize ophiopogonins. The process involves the cleavage of sugar chains, ultimately leading to the formation of the aglycone, which is more readily absorbed. This biotransformation is crucial for the bioavailability and pharmacological activity of many saponins.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of ophiopogonin pharmacokinetics and metabolism. These protocols are based on established methods for saponin analysis and can be adapted for this compound.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical pharmacokinetic study in a rat model following intravenous administration.

Animals:

-

Male Sprague-Dawley rats (200-220 g) are commonly used.

-

Animals should be acclimatized for at least one week with free access to food and water.

-

A 12-hour fast is recommended before drug administration.

Drug Administration and Sample Collection:

-

Administer this compound intravenously at a defined dose (e.g., 77.0 µg/kg for Ophiopogonin D).

-

Collect blood samples (approximately 0.3 mL) from the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 9, 12, 24, 36, 48, 60, and 72 hours) into heparinized tubes.

-

Centrifuge the blood samples (e.g., 3600 rpm for 15 minutes at 4°C) to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

Data Analysis:

-

Plasma concentration-time data are analyzed using pharmacokinetic software to determine parameters such as clearance, half-life, and volume of distribution. The data is often fitted to a compartmental model, such as a two-compartment model.

In Vivo Pharmacokinetic Study Workflow

In Vitro Metabolism with Human Gut Microbiota

This protocol outlines an in vitro fermentation study to investigate the metabolic fate of this compound in the presence of human gut microbiota.

Sample Preparation:

-

Collect fresh fecal samples from healthy human volunteers who have not taken antibiotics for at least three months.

-

Prepare a fecal suspension by homogenizing the feces in an anaerobic medium.

Fermentation:

-

In an anaerobic environment, incubate the fecal suspension with this compound at a specific concentration.

-

Collect aliquots from the fermentation mixture at different time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

-

Quench the reaction by adding an organic solvent (e.g., methanol) and centrifuge to remove solids.

-

Analyze the supernatant for the parent compound and potential metabolites using LC-MS/MS.

Bioanalytical Method: LC-MS/MS for Quantification

A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of ophiopogonins in biological matrices.

Sample Preparation:

-

Protein precipitation is a common method for plasma sample preparation. Add a precipitating agent like acetonitrile (B52724) to the plasma sample, vortex, and centrifuge to remove the precipitated proteins. The supernatant is then used for analysis.

Chromatographic Conditions:

-

Column: A C18 column is typically used for separation (e.g., Waters ACQUITY HSS T3).

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is common.

-

Flow Rate: A typical flow rate is around 0.35 mL/min.

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used. For Ophiopogonin D, negative ESI has been shown to be effective.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

Method Validation:

-

The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines. A good linearity with a correlation coefficient (r²) > 0.99 is desirable.

Signaling Pathways and Logical Relationships

Generalized Metabolic Pathway of Ophiopogonins by Gut Microbiota

The metabolism of ophiopogonins by gut microbiota primarily involves the sequential removal of sugar units from the parent molecule. This deglycosylation process is a critical step that influences the absorption and bioactivity of these compounds.

Metabolic Pathway of Ophiopogonins

Conclusion and Future Directions

The pharmacokinetic and metabolic properties of this compound remain largely unexplored. The available data on the closely related Ophiopogonin D suggest rapid clearance and a short half-life following intravenous administration, with metabolism being significantly influenced by the gut microbiota. For a comprehensive understanding of this compound's therapeutic potential, dedicated studies are imperative. Future research should focus on:

-

Conducting formal pharmacokinetic studies of this compound via various routes of administration to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Identifying the specific metabolites of this compound formed by gut microbiota and liver enzymes.

-

Investigating potential drug-drug interactions, particularly with co-administered herbs or conventional drugs.

The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to design and execute studies that will elucidate the pharmacokinetic and metabolic characteristics of this compound, thereby paving the way for its potential clinical applications.

References

- 1. Quantitative determination of ophiopogonin d by liquid chromatography/electrospray ionization mass spectrometry and its pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Health benefits of saponins and its mechanisms: perspectives from absorption, metabolism, and interaction with gut - PubMed [pubmed.ncbi.nlm.nih.gov]

Ophiopogonin C: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonin C, a steroidal glycoside isolated from the tuberous roots of Ophiopogon japonicus, has garnered significant interest in the scientific community for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-cancer agent, an anti-inflammatory compound, and a therapeutic for radiation-induced pulmonary fibrosis. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on strategies for identifying and validating its direct molecular targets. While direct protein targets for this compound have yet to be definitively identified in published literature, this guide leverages data from closely related compounds, particularly Ophiopogonin D, to propose likely mechanisms and outline robust experimental protocols for future target discovery and validation efforts.

Pharmacological Activities and Quantitative Data

This compound has demonstrated significant biological effects across various experimental models. The following tables summarize the key quantitative data available to date.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MG-63 | Osteosarcoma | 19.76 | [1] |

| SNU387 | Hepatocellular Carcinoma | 15.51 | [1] |

Table 2: In Vivo Efficacy of this compound in a Murine Model of Radiation-Induced Pulmonary Fibrosis

| Parameter | Control (Radiation Only) | This compound Treated | Citation |

| Mortality Rate | ~50% | Lower than control | [2] |

| Inflammation Score | 9.58 ± 0.58 | 7.17 ± 0.52 | [2] |

| Serum TGF-β1 (ng/ml) | 2.15 ± 0.13 | 1.76 ± 0.13 | [2] |

| Lung Hydroxyproline (Hyp) Content (µg/ml) | 1.29 ± 0.1 | 0.98 ± 0.14 |

Potential Signaling Pathways

Based on studies of this compound and the closely related Ophiopogonin D, several key signaling pathways are implicated in their mechanisms of action.

TGF-β Signaling Pathway

In the context of radiation-induced pulmonary fibrosis, this compound has been shown to reduce levels of Transforming Growth Factor-β1 (TGF-β1), a key cytokine in fibrosis development. TGF-β signaling is a critical pathway in cellular proliferation, differentiation, and extracellular matrix production.

STAT3 Signaling Pathway

Ophiopogonin D has been demonstrated to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a critical regulator of cell proliferation, survival, and metastasis. Given the structural similarity, it is plausible that this compound may also modulate this pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation. Ophiopogonin D has been shown to inhibit the NF-κB signaling pathway, suggesting a potential mechanism for the anti-inflammatory effects observed with ophiopogonins.

Experimental Protocols for Target Identification and Validation

While specific protein targets for this compound remain to be elucidated, the following experimental workflow outlines a robust strategy for their identification and validation.

Target Identification: Affinity Chromatography-Mass Spectrometry

This "target fishing" approach aims to isolate proteins that directly bind to this compound.

-

Probe Synthesis: this compound is chemically modified to incorporate a linker arm and a reactive group for immobilization, or a tag such as biotin.

-

Immobilization: The this compound probe is covalently coupled to a solid support, such as epoxy-activated agarose (B213101) beads.

-

Affinity Purification: A cell or tissue lysate is incubated with the this compound-immobilized beads. Proteins that bind to this compound will be captured on the beads.

-

Washing: Non-specifically bound proteins are removed through a series of washing steps with buffers of increasing stringency.

-

Elution: Specifically bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer or using a competitive ligand.

-

Protein Identification: The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised and subjected to in-gel digestion with trypsin. The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification.

Target Identification: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to identify protein targets in a cellular context by measuring changes in protein thermal stability upon ligand binding.

-

Cell Treatment: Intact cells are treated with either this compound or a vehicle control (e.g., DMSO).

-

Thermal Challenge: The treated cells are aliquoted and heated to a range of temperatures.

-

Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

-

Proteomic Analysis (CETSA-MS): The soluble protein fractions from each temperature point are digested into peptides, labeled with isobaric tags (e.g., TMT), and analyzed by LC-MS/MS. Proteins that are stabilized by this compound will show a shift in their melting curves to higher temperatures.

Target Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to quantify the binding affinity and kinetics between a ligand and a protein.

-

Immobilization: A candidate target protein identified from the screening methods is immobilized on an SPR sensor chip.

-

Binding Analysis: A series of concentrations of this compound are flowed over the sensor chip surface. The binding of this compound to the immobilized protein is detected in real-time as a change in the refractive index.

-

Data Analysis: The binding data is used to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Target Validation: Western Blot and In-Cell CETSA

-

Western Blot: The binding of this compound to a candidate protein can be further validated by performing a pull-down assay followed by Western blotting using an antibody specific to the candidate protein.

-

In-Cell CETSA: A targeted CETSA experiment can be performed where the soluble fractions are analyzed by Western blotting with an antibody against the specific candidate protein to confirm its thermal stabilization in the presence of this compound.

Functional Validation

-

In Vitro Assays: If the identified target is an enzyme, the effect of this compound on its activity can be measured. For other proteins, assays can be designed to assess how this compound affects their function (e.g., protein-protein interactions).

-

Cell-Based Assays: The biological relevance of the target engagement can be confirmed in cell-based assays. For example, if a specific kinase is identified as a target, the effect of this compound on the phosphorylation of its downstream substrates can be evaluated.

-

In Vivo Studies: In animal models, the therapeutic effects of this compound can be correlated with the modulation of its identified target.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-cancer, anti-inflammatory, and anti-fibrotic activities. While its direct molecular targets are yet to be fully elucidated, the information available for the closely related Ophiopogonin D provides a strong foundation for future investigations. The modulation of key signaling pathways such as TGF-β, STAT3, and NF-κB suggests that this compound likely interacts with upstream regulatory proteins in these cascades.

The experimental workflows detailed in this guide provide a robust framework for the definitive identification and validation of this compound's direct protein targets. The application of unbiased, proteome-wide screening methods like affinity chromatography-mass spectrometry and CETSA-MS will be instrumental in uncovering novel molecular interactions. Subsequent validation using biophysical and cell-based assays will be crucial to confirm these interactions and elucidate the precise mechanisms by which this compound exerts its therapeutic effects. A thorough understanding of its molecular targets will be essential for the future clinical development of this compound as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Ophiopogonin C in a Murine Model of Lung Fibrosis

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a chronic, progressive, and fatal lung disease characterized by the excessive deposition of extracellular matrix (ECM), leading to scarring of the lung tissue and irreversible decline in lung function.[1][2] The transforming growth factor-beta (TGF-β) signaling pathway, particularly through its downstream Smad proteins, is recognized as a central mediator in the pathogenesis of fibrosis.[3][4][5] Ophiopogonin C (OP-C), a steroidal saponin (B1150181) isolated from the traditional Chinese medicine Ophiopogon japonicus, has demonstrated significant anti-inflammatory and anti-fibrotic potential. In a radiation-induced model of pulmonary fibrosis, OP-C was shown to reduce collagen deposition, decrease levels of the pro-fibrotic cytokine TGF-β1, and increase the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD) in lung tissue.

These application notes provide a comprehensive in vivo study protocol to evaluate the therapeutic efficacy of this compound using the well-established bleomycin-induced lung fibrosis mouse model.

Quantitative Data Summary

The following table summarizes representative quantitative data from a study evaluating this compound in a radiation-induced lung fibrosis model in C57BL/6 mice. These results illustrate the potential therapeutic effects of OP-C on key fibrotic and oxidative stress markers.

| Parameter | Control Group | Radiation-Only Group | Radiation + this compound | Positive Control (Dexamethasone) | Unit | Reference |

| Ashcroft Fibrosis Score | 0.58 ± 0.20 | 3.75 ± 0.66 | 1.75 ± 0.25 | 1.42 ± 0.38 | Score | |

| SOD Activity | 55.12 ± 4.21 | 25.57 ± 3.48 | 39.98 ± 3.38 | 40.17 ± 3.78 | U/ml | |

| Serum TGF-β1 | 35.45 ± 4.11 | 85.11 ± 6.42 | 55.32 ± 5.17 | 53.89 ± 4.98 | pg/ml | |

| Hydroxyproline (B1673980) Content | 1.21 ± 0.15 | 4.32 ± 0.55 | 2.58 ± 0.31 | 2.45 ± 0.29 | mg/g lung tissue |

Table 1: Summary of quantitative outcomes from an in vivo study of this compound in a murine radiation-induced pulmonary fibrosis model. Data are presented as mean ± SEM.

Experimental Workflow

The overall experimental design involves inducing pulmonary fibrosis in mice using bleomycin (B88199), followed by daily treatment with this compound. The efficacy of the treatment is assessed at day 21 or 28 through histological, biochemical, and molecular analyses of lung tissue.

Detailed Experimental Protocols

Animal Model and Husbandry

-

Species: C57BL/6 mice, male, 8-10 weeks old.

-

Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, controlled temperature (22±2°C), and humidity (55±5%). Provide ad libitum access to standard chow and water.

-

Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.

Bleomycin-Induced Lung Fibrosis Model

-

Reagents: Bleomycin sulfate (B86663) (dissolved in sterile 0.9% saline).

-

Procedure (Intratracheal Instillation):

-

Anesthetize the mouse via intraperitoneal injection of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg).

-

Confirm the depth of anesthesia by the loss of the pedal withdrawal reflex.

-

Place the mouse in a supine position on an angled board.

-

Make a small midline incision in the neck to expose the trachea.

-

Using a 30-gauge needle, carefully instill a single dose of bleomycin (3-5 mg/kg body weight) in a volume of 50 µL of sterile saline directly into the trachea. The control group receives 50 µL of sterile saline.

-

Close the incision with sutures or surgical clips.

-

Allow the mouse to recover on a warming pad until ambulatory.

-

Experimental Groups and Treatment

-

Grouping: Randomly divide mice into the following groups (n=8-10 per group):

-

Control Group: Saline instillation + Vehicle (e.g., 0.5% carboxymethylcellulose) by oral gavage.

-

Bleomycin Model Group: Bleomycin instillation + Vehicle by oral gavage.

-

Positive Control Group: Bleomycin instillation + Prednisone (5 mg/kg) by oral gavage.

-

OP-C Low Dose Group: Bleomycin instillation + this compound (e.g., 5 mg/kg) by oral gavage.

-

OP-C High Dose Group: Bleomycin instillation + this compound (e.g., 15 mg/kg) by oral gavage. (Note: The proposed OP-C doses are based on effective ranges for the related compound Ophiopogonin D. Dose-ranging studies are recommended.)

-

-

Administration: Begin daily oral gavage treatment 24 hours after bleomycin instillation and continue for 21 or 28 consecutive days.

Endpoint Analyses

At the end of the treatment period (Day 21 or 28), euthanize mice and collect samples for analysis.

-

4.1 Histological Analysis:

-

Perfuse the lungs with saline and fix the left lung lobe in 10% neutral buffered formalin for 24 hours.

-

Embed the fixed tissue in paraffin, section at 4-5 µm, and stain with:

-

Hematoxylin and Eosin (H&E): To assess general lung architecture, inflammation, and cellular infiltration.

-

Masson's Trichrome: To visualize and quantify collagen deposition (blue staining).

-

-

Fibrosis Scoring: Quantify the extent of fibrosis on stained sections using the Ashcroft scoring system (scale of 0-8).

-

-

4.2 Hydroxyproline Assay:

-

Harvest the right lung lobe, weigh it, and freeze it at -80°C.

-

Homogenize the lung tissue and hydrolyze it in 6N HCl at 110°C for 18-24 hours.

-

Use a commercial hydroxyproline assay kit to measure the concentration, which is a quantitative measure of total collagen content.

-

-

4.3 Immunohistochemistry (IHC):

-

Use paraffin-embedded lung sections as prepared for histology.

-

Perform antigen retrieval followed by incubation with primary antibodies against:

-

α-Smooth Muscle Actin (α-SMA): A marker for myofibroblast differentiation.

-

Collagen I (Col1a1): To specifically detect type I collagen.

-

-

Use an appropriate secondary antibody and detection system (e.g., DAB) to visualize positive staining. Quantify the stained area using image analysis software.

-

-

4.4 Analysis of Cytokines and Oxidative Stress:

-

Prepare lung tissue homogenates from the right lung.

-

ELISA: Measure the protein levels of TGF-β1, TNF-α, and IL-6 using commercial ELISA kits.

-

SOD Activity Assay: Measure the activity of superoxide dismutase (SOD) in the lung homogenates using a commercial kit to assess the antioxidant capacity of the tissue.

-

Western Blot: Analyze the protein expression and phosphorylation status of key signaling molecules like Smad2 and Smad3 in lung homogenates.

-

Proposed Signaling Pathway of this compound

This compound is hypothesized to exert its anti-fibrotic effects by inhibiting the TGF-β/Smad signaling pathway. By reducing the levels of active TGF-β1, OP-C can prevent the phosphorylation and nuclear translocation of Smad2/3, thereby downregulating the transcription of pro-fibrotic genes such as those for collagen and α-SMA.

References

- 1. e-century.us [e-century.us]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effect of this compound in Ameliorating Radiation-Induced Pulmonary Fibrosis in C57BL/6 Mice: An Update Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Ophiopogonin C Cell-Based Assay for Cytotoxicity Measurement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonin C is a naturally occurring steroidal glycoside isolated from the tubers of Ophiopogon japonicus, a plant used in traditional medicine.[1] Emerging research has highlighted its potential as a cytotoxic agent against various cancer cell lines, making it a compound of interest in oncological drug discovery.[1] These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays, including a metabolic activity assay (MTT) and an apoptosis detection assay (Annexin V-FITC/PI). Additionally, we present a summary of reported cytotoxic activities and a putative signaling pathway potentially involved in its mechanism of action.

Data Presentation

The cytotoxic potential of this compound and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Cytotoxicity of Ophiopogonins on Various Human Cancer Cell Lines

| Compound | Cell Line | Cell Type | Assay | IC50 (µM) |

| This compound | MG-63 | Osteosarcoma | Not Specified | 19.76 |

| This compound | SNU387 | Hepatocellular Carcinoma | Not Specified | 15.51 |

| Ophiopogonin B | A549 | Non-small cell lung cancer | CCK-8/Alamar Blue | 14.22 ± 1.94 |

| Ophiopogonin B | NCI-H1299 | Non-small cell lung cancer | CCK-8/Alamar Blue | 12.14 ± 2.01 |

| Ophiopogonin B | NCI-H460 | Non-small cell lung cancer | CCK-8/Alamar Blue | 6.11 ± 1.83 |

Data for this compound from MedChemExpress.[1] Data for Ophiopogonin B from a study on non-small cell lung cancer.[2]

Experimental Protocols

Protocol 1: Measurement of Cytotoxicity using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[3]

Materials:

-

This compound

-

Target cancer cell line (e.g., MG-63, SNU387)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS), sterile-filtered

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of this compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and 0.1% DMSO as a vehicle control and wells with only medium as a blank control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT from the wells.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control wells from all other readings.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

-

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the use of Annexin V-FITC and PI staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

-

This compound

-

Target cancer cell line

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

-

Treat the cells with this compound at concentrations around the determined IC50 value for the desired time period (e.g., 24 or 48 hours). Include a vehicle control (DMSO).

-

-

Cell Harvesting:

-

For adherent cells: Gently aspirate the medium, wash once with PBS, and detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization. Collect the cells in a microcentrifuge tube.

-

For suspension cells: Collect the cells directly by centrifugation.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Cell Washing:

-

Discard the supernatant and wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

-

Staining:

-

Determine the cell concentration and adjust it to 1 x 10^6 cells/mL in 1X Binding Buffer.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Set up appropriate compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and positive control (e.g., cells treated with a known apoptosis inducer) samples.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizations

Experimental Workflow

Caption: Workflow for this compound cytotoxicity and apoptosis assays.

Putative Signaling Pathway for Ophiopogonin-Induced Apoptosis

While the precise signaling pathway for this compound is still under investigation, studies on related saponins (B1172615) like Ophiopogonin D and D' suggest the involvement of pathways such as the p38-MAPK and RIPK1-mediated apoptosis. The following diagram illustrates a plausible pathway.

Caption: A putative signaling pathway for Ophiopogonin-induced apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ophiopogonin B inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Application Notes & Protocols: Quantitative Analysis of Ophiopogonin C using HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ophiopogonin C is a steroidal saponin (B1150181) isolated from the roots of Ophiopogon japonicus (Mai Dong), a plant widely used in traditional Chinese medicine. Modern pharmacological studies have indicated its potential therapeutic effects, including anti-inflammatory and cardioprotective activities. Accurate and sensitive quantification of this compound in various matrices, such as herbal extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. This document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Experimental Protocols

2.1.1. Extraction from Herbal Material (Ophiopogonis Radix)

This protocol is designed for the extraction of this compound from the dried roots of Ophiopogon japonicus.

-

Materials:

-

Dried and powdered Ophiopogonis Radix

-

70% Methanol in water (v/v)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

-

-

Procedure:

-

Weigh 1.0 g of powdered Ophiopogonis Radix into a centrifuge tube.[1]

-

Add 30 mL of 70% methanol.[1]

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Perform ultrasonic extraction for 60 minutes in an ultrasonic bath.[1]

-

Centrifuge the extract at 8,000 rpm for 5 minutes.[2]

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[2]

-

2.1.2. Extraction from Biological Matrices (Rat Plasma)

This protocol is suitable for the analysis of this compound in plasma samples for pharmacokinetic studies.

-

Materials:

-

Rat plasma

-

Acetonitrile (B52724) (containing internal standard, e.g., Digoxin)

-

Vortex mixer

-

Centrifuge (refrigerated)

-

-

Procedure:

-

To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for injection into the HPLC-MS/MS system.

-

The following parameters provide a robust method for the separation and detection of this compound.

2.2.1. Chromatographic Conditions

| Parameter | Value |

|---|---|

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Kromasil 100-5 C18 (4.6 mm x 250 mm, 5 µm) or Waters ACQUITY UPLC HSS T3 (2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-1 min, 35% B; 1-45 min, 35-55% B; 45-46 min, 55-35% B; 46-50 min, 35% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 5 µL |

2.2.2. Mass Spectrometry Conditions

| Parameter | Value |

|---|---|

| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Negative |

| Ion Spray Voltage | -4500 V |

| Source Temperature | 550°C |

| Curtain Gas | 35 psi |

| Ion Source Gas 1 | 55 psi |

| Ion Source Gas 2 | 60 psi |

| Collision Gas | Nitrogen |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

2.2.3. MRM Transitions for this compound

The following MRM transitions can be used for the quantification and confirmation of this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

|---|---|---|---|---|

| This compound (Quantifier) | 721.4 | 575.3 | 150 | -35 |

| This compound (Qualifier) | 721.4 | 413.2 | 150 | -45 |

| Internal Standard (Digoxin) | 779.4 | 649.3 | 150 | -25 |

Data Presentation

The described HPLC-MS/MS method should be validated for linearity, precision, accuracy, and sensitivity according to standard guidelines. The following table summarizes typical performance characteristics.

| Parameter | Result |

|---|---|

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Lower Limit of Detection (LLOD) | 0.5 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 8% |

| Accuracy (% Recovery) | 95.75% - 103.1% |

| Matrix Effect | 92% - 105% |

Visualizations

The following diagram illustrates the overall workflow for the analysis of this compound from sample collection to data acquisition.

Caption: Experimental workflow for this compound analysis.

This diagram shows the logical progression and key considerations at each stage of the analytical method development.

Caption: Logical steps in analytical method development and validation.

References

Application Notes and Protocols for Ophiopogonin C in Anti-Inflammatory Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ophiopogonin C, a bioactive compound isolated from Ophiopogon japonicus, in various animal models for anti-inflammatory research. The protocols and data presented herein are compiled from preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the anti-inflammatory potential of this compound and related compounds.

This compound has demonstrated significant anti-inflammatory properties across multiple studies, primarily through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Its therapeutic potential has been investigated in models of acute and chronic inflammation.

Mechanism of Action: Key Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting critical nodes in the inflammatory cascade. The primary mechanisms identified involve the inhibition of pro-inflammatory cytokine production and the suppression of inflammatory cell infiltration.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[1][2][3][4] this compound has been shown to inhibit the activation of NF-κB, a key transcription factor responsible for the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

MAPK Signaling Pathway

The MAPK signaling pathway, including ERK, p38, and JNK, is another crucial pathway in the inflammatory response. This compound has been found to suppress the phosphorylation of these key kinases, thereby inhibiting the downstream production of pro-inflammatory mediators.

Animal Models for Anti-Inflammatory Research

Several animal models are commonly employed to investigate the anti-inflammatory effects of this compound.

Carrageenan-Induced Paw Edema Model

This is a widely used model for evaluating acute inflammation. Carrageenan injection into the paw induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.

Experimental Workflow:

Protocol:

-

Animals: Male Sprague-Dawley rats or Swiss albino mice are commonly used.

-

Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.

-

Grouping: Randomly divide animals into groups (n=6-8 per group):

-

Normal Control (no treatment)

-

Vehicle Control (e.g., saline or 0.5% CMC-Na)

-

This compound treated groups (various doses)

-

Positive Control (e.g., Indomethacin, 10 mg/kg)

-

-

Drug Administration: Administer this compound or vehicle orally or intraperitoneally 1 hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline and at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Quantitative Data Summary:

| Treatment | Dose (mg/kg) | Time (hours) | Paw Edema Inhibition (%) | Reference |

| This compound | 25 | 1-6 | Significant | |

| This compound | 50 | 1-6 | Significant | |

| Indomethacin | 10 | 6 | ~50-60 |

Lipopolysaccharide (LPS)-Induced Inflammation Model

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is used to model systemic inflammation or localized inflammatory responses.

Protocol (Systemic Inflammation):

-

Animals: C57BL/6 or BALB/c mice are frequently used.

-

Grouping: As described for the carrageenan model.

-

Drug Administration: Administer this compound or vehicle 1 hour prior to LPS challenge.

-

Induction of Inflammation: Inject LPS (e.g., 1-5 mg/kg) intraperitoneally.

-

Sample Collection: Collect blood and tissues at specified time points (e.g., 2, 6, 12, 24 hours) post-LPS injection.

-

Analysis:

-

Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.

-

Perform histological analysis of tissues (e.g., lung, liver) to assess inflammatory cell infiltration.

-

Analyze gene and protein expression of inflammatory mediators in tissues using RT-qPCR and Western blotting.

-

Quantitative Data Summary (In Vitro LPS Stimulation of RAW264.7 cells):

| Treatment | Concentration | Parameter | Effect | Reference |

| Ophiopogonin | Various | iNOS, IL-6, IL-1β, TNF-α, COX-2 gene expression | Inhibition | |

| Ophiopogonin | Various | IL-6, IL-1β, TNF-α, COX-2 protein production | Suppression |

Radiation-Induced Pulmonary Fibrosis Model

This model is relevant for studying inflammation-driven fibrotic diseases. This compound has shown protective effects in this model.

Protocol:

-

Animals: C57BL/6 mice are a suitable strain.

-

Induction of Fibrosis: A single dose of whole thoracic irradiation (e.g., 12 Gy) is administered.

-

Treatment: this compound is administered daily by gavage for a specified period (e.g., 4 weeks).

-

Endpoint Analysis (at a later time point, e.g., 28 weeks):

-

Histological analysis of lung tissue (H&E and Masson's trichrome staining) for inflammation and collagen deposition.

-

Measurement of hydroxyproline (B1673980) content in the lung as an indicator of collagen deposition.

-

Analysis of serum levels of pro-fibrotic and pro-inflammatory cytokines (e.g., TGF-β1, IL-6).

-